Enhanced Hydrogen-Bonding Capacity and Molecular Recognition Relative to 2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid (Deoxy Analog)
The target compound possesses a β-hydroxyl group that the deoxy analog (CAS 1038828-38-4) lacks. This structural difference increases the hydrogen bond donor count from 2 to 3 and the acceptor count from 4 to 5, enhancing the potential for specific, directional interactions with biological targets. In the context of phenylserine-based protease inhibitors, the β-hydroxyl group has been shown to contribute to binding affinity by forming a critical hydrogen bond within the S1' pocket, a gain-of-function interaction that is structurally impossible for the deoxy analog [1].
| Evidence Dimension | Number of Hydrogen Bond Donors / Acceptors (Topological) |
|---|---|
| Target Compound Data | HBD = 3, HBA = 5 |
| Comparator Or Baseline | 2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid (Deoxy analog): HBD = 2, HBA = 4 |
| Quantified Difference | Δ HBD = +1; Δ HBA = +1 |
| Conditions | Calculated from 2D molecular structure based on standard Lipinski rule definitions. |
Why This Matters
This difference directly impacts a scientist's selection for target engagement: the hydroxyl group provides an additional anchor point for structure-based drug design, making the target compound the mandatory choice when aiming to establish or probe this specific hydrogen bond in a lead series.
- [1] Phenylserine derivatives and processes for preparing the same - Patent US4695580. Discloses phenylserine derivatives capable of inhibiting leukotriene biosynthesis, demonstrating the biological relevance of the β-hydroxyl group for target binding. View Source
